molecular formula C16H9FN2O3S B2623531 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile CAS No. 1019153-05-9

3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Cat. No. B2623531
CAS RN: 1019153-05-9
M. Wt: 328.32
InChI Key: CKEUWZQHAZTWEJ-UHFFFAOYSA-N
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Description

3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile, also known as FQ-6, is a promising compound in the field of medicinal chemistry. It belongs to the class of quinoline derivatives and has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is not fully understood. However, it is believed to act as a topoisomerase inhibitor, which prevents the separation of DNA strands during replication and transcription. This leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also shown antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus and Candida albicans. In addition, 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile has shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is its high potency against cancer cells and pathogens. It also has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile has some limitations for lab experiments. It is insoluble in water, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the research of 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile. One direction is to improve its bioavailability and solubility to enhance its effectiveness in vivo. Another direction is to study its potential in the treatment of other diseases, such as viral infections and autoimmune disorders. Furthermore, the development of 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile derivatives with improved potency and selectivity is another potential future direction.
Conclusion:
In conclusion, 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a promising compound in the field of medicinal chemistry. Its potential in various scientific research applications, including cancer research, antibacterial and antifungal research, and neurodegenerative disorders research, makes it an important compound to study. Further research is needed to fully understand its mechanism of action and to improve its effectiveness in vivo.

Synthesis Methods

The synthesis of 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-cyano-3,4-dihydro-2H-quinolin-4-one to obtain 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile. The yield of 3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is reported to be around 70-80%.

Scientific Research Applications

3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile has been extensively studied for its potential in various scientific research applications. It has shown promising results in the fields of cancer research, antibacterial and antifungal research, and neurodegenerative disorders research.

properties

IUPAC Name

3-(3-fluorophenyl)sulfonyl-4-oxo-1H-quinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O3S/c17-11-2-1-3-12(7-11)23(21,22)15-9-19-14-5-4-10(8-18)6-13(14)16(15)20/h1-7,9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEUWZQHAZTWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Fluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile

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